(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Description
The compound (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a stereochemically complex furanone derivative. Its structure features:
- A 2,5-dihydrofuran-2-one core with hydroxyl groups at positions 3 and 4.
- A (1R)-1-hydroxy-2-(methylsulfanyl)ethyl substituent at position 5, introducing a sulfur atom and additional stereocenters. This combination of polar hydroxyl groups and a lipophilic methylsulfanyl moiety confers unique physicochemical properties, distinguishing it from analogous furanones.
Properties
Molecular Formula |
C7H10O5S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-methylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C7H10O5S/c1-13-2-3(8)6-4(9)5(10)7(11)12-6/h3,6,8-10H,2H2,1H3/t3-,6+/m0/s1 |
InChI Key |
QIHVJLBGNOSFOG-BBIVZNJYSA-N |
Isomeric SMILES |
CSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CSCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. One common approach is the use of a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, but it often involves key biochemical interactions that influence cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Reactivity Contrasts
- Hydrogen Bonding and Solubility: The target compound’s methylsulfanyl group reduces hydrogen-bonding capacity compared to the dihydroxyethyl analog (C₆H₈O₆), likely decreasing aqueous solubility . The phenyl-substituted analog (C₁₃H₁₄O₅) exhibits lipophilicity and crystallizes in a monoclinic system (space group P2₁), with a 2D hydrogen-bonded network along the (001) plane .
Stereochemical Impact :
Reactivity :
- The methylsulfanyl group in the target compound can undergo oxidation to sulfoxide/sulfone derivatives or participate in nucleophilic substitutions, unlike hydroxyl- or alkoxy-substituted analogs .
- Ethoxy- and methoxy-substituted analogs (e.g., C₈H₁₂O₆) show enhanced stability under acidic conditions compared to hydroxyl-rich derivatives .
Biological Activity
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one, a complex organic compound, has garnered attention in the scientific community for its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique furanone structure with specific hydroxyl and methylsulfanyl functional groups that influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of 270.29 g/mol.
Antioxidant Properties
Research indicates that furanones exhibit both pro-oxidative and anti-oxidative properties depending on their environment. For instance, studies have shown that related furanones can generate reactive oxygen species (ROS), which may lead to DNA damage through oxidative stress mechanisms. Conversely, some furanones have demonstrated protective effects against oxidative damage in cellular models .
Anti-inflammatory Effects
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has been evaluated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. For example, it has been noted to affect the expression of genes involved in apoptosis and cell cycle regulation .
The biological activity of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is believed to involve interaction with specific enzymes or receptors within cellular pathways. This interaction can modulate enzyme activity or receptor signaling, leading to various physiological responses.
Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various furanones, (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one was found to scavenge free radicals effectively. The results indicated a significant reduction in lipid peroxidation markers in treated cells compared to controls .
Study 2: Anticancer Potential
A study involving human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The treated cells showed increased levels of cleaved caspase-3 and PARP, indicative of apoptotic processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Moderate | Antioxidant |
| Compound B | High | Anticancer |
| Compound C | Low | Anti-inflammatory |
This table illustrates how variations in structure can lead to differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
